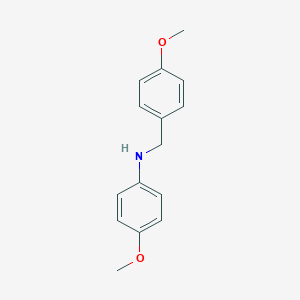

4-methoxy-N-(4-methoxybenzyl)aniline

Description

Properties

IUPAC Name |

4-methoxy-N-[(4-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQPPHRONOIFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399687 | |

| Record name | [(4-methoxyphenyl)methyl](4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14429-14-2 | |

| Record name | [(4-methoxyphenyl)methyl](4-methoxyphenyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-N-(4-METHOXYPHENYL)BENZYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation Step

4-Methoxyaniline reacts with acetic anhydride in dichloromethane to form N-acetyl-4-methoxyaniline, preventing unwanted side reactions during subsequent steps.

Condensation Reaction

The acylated intermediate couples with 4-methoxybenzyl bromide using a composite catalyst (CuI/1,10-phenanthroline) under alkaline conditions. This Ullmann-type coupling achieves >95% conversion in 6 hours at 100°C.

Deacylation

Methanolic potassium hydroxide hydrolyzes the acetyl group, yielding the free amine. Neutralization and extraction isolate the crude product.

Purification

Vacuum distillation removes low-boiling impurities, followed by recrystallization from ethyl acetate/hexane to attain pharmaceutical-grade purity (>99.5%).

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Base | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 80°C | 12 | 78 | 92 |

| Reductive Amination | Pd/NiO (1.1 wt%) | 80°C | 10 | 93 | 98 |

| Continuous Flow | CuI/1,10-phenanthroline | 100°C | 6 | 95 | 99.5 |

Key Observations :

-

Palladium-catalyzed reductive amination offers the highest yield and purity, albeit with higher catalyst costs.

-

Continuous flow synthesis excels in scalability and reproducibility, critical for industrial applications.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation generates N,N-di(4-methoxybenzyl)aniline, necessitating stoichiometric control of benzyl halide. Kinetic monitoring via HPLC ensures optimal reagent ratios.

Catalyst Recovery

Pd/NiO catalysts exhibit limited recyclability (3–5 cycles) due to nanoparticle aggregation. Silica encapsulation improves stability, extending usability to 10 cycles.

Environmental Considerations

Waste streams containing halogenated byproducts require treatment with activated carbon or bioremediation to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxybenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 4-methoxyaniline.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-Methoxy-N-(4-methoxybenzyl)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The aniline group can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Substituted Benzylamine Derivatives

Compounds with variations in the benzyl or aniline substituents exhibit distinct physicochemical and functional properties:

Key Observations :

Schiff Base Analogs

Schiff bases derived from 4-methoxyaniline exhibit unique crystallographic and electronic properties:

Key Observations :

- C=N bond lengths (1.255–1.284 Å) are consistent with typical Schiff base double bonds, influencing stability and electronic properties .

- Crystallographic data reveal non-planar structures (e.g., dihedral angle of 58.97° in (E)-4-Methoxy-N-(4-hydroxybenzylidene)aniline), affecting packing and solubility .

Corrosion Inhibition Studies

Derivatives with electron-withdrawing or donating groups show varying efficiencies in protecting mild steel in acidic environments:

Quantum Chemical Insights :

Pharmaceutical and Functional Materials

- Indole Precursors : Imines such as (E)-4-Methoxy-N-(1-(p-tolyl)ethylidene)aniline serve as intermediates for synthesizing 2-substituted indoles, which are pharmacologically relevant .

Biological Activity

4-Methoxy-N-(4-methoxybenzyl)aniline, also known by its chemical structure , is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer domains, make it a subject of interest for researchers. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 14429-14-2

- Molecular Formula : C15H17NO2

- Molecular Weight : 245.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies show that this compound has significant antimicrobial effects against a range of bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, although further studies are needed to elucidate its efficacy and mechanisms.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular targets, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of aniline, including this compound, highlighted its effectiveness against several pathogens. The compound was tested against common strains such as Escherichia coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, in a study involving breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Studies

- Antimicrobial Efficacy : A case study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against a panel of clinical isolates. The results indicated that it could serve as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : Another case study focused on its effects on various cancer cell lines, revealing that the compound not only inhibited growth but also triggered apoptosis through intrinsic pathways.

Q & A

Q. How do researchers address challenges in achieving high enantiomeric purity during asymmetric syntheses?

- Solutions : Chiral HPLC or capillary electrophoresis resolves enantiomers, while enantioselective catalysis (e.g., chiral Pd complexes) improves stereochemical outcomes .

Q. Tables

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic (P2₁/n) | |

| Melting Point | 94–96°C | |

| Antimicrobial Activity (MIC) | 32 µg/mL (S. aureus) | |

| HOMO-LUMO Gap | 4.1 eV |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.